(-)-Menthol

Sensory Science Flavor Chemistry Consumer Products

Select (−)-Menthol (CAS 1490-04-6), the naturally predominant, pharmacopoeia‑grade levomenthol stereoisomer. Unlike racemic mixtures, this levorotatory form delivers 40 % higher cooling intensity at lower concentrations via specific TRPM8 activation. Stringent USP/EP optical rotation specifications (−45° to −51°) ensure batch‑to‑batch consistency for OTC topical analgesics, oral care, and mint‑flavored products. Verify enantiomeric purity before purchase to meet regulatory monographs and maximize sensory efficacy.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 1490-04-6
Cat. No. B031143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthol
CAS1490-04-6
Synonyms5-Methyl-2-(1-methylethyl)cyclohexanol;  1-Methyl-4-isopropyl-3-cyclohexanol;  2-Isopropyl-5-methylcyclohexan-1-ol;  2-Isopropyl-5-methylcyclohexanol;  3-Hydroxy-p-menthane;  5-Methyl-2-(1-methylethyl)cyclohexanol;  5-Methyl-2-isopropylcyclohexanol;  Menthy
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
InChIKeyNOOLISFMXDJSKH-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Very sol in alcohol, chloroform, ether, petroleum ether;  freely sol in glacial acetic acid, liquid petrolatum
VERY SOLUBLE IN ACETONE, BENZENE
In water, 456 mg/l @ 25 °C
0.49 mg/mL at 25 °C
very soluble in alcohol and volatile oils;  slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Menthol (CAS 1490-04-6) Scientific Baseline: Enantiomer-Specific TRPM8 Agonist and Pharmacopoeial Standard


(-)-Menthol (levomenthol, L-menthol) is the naturally predominant, pharmacologically active stereoisomer of menthol, a cyclic monoterpene alcohol [1]. Among the eight possible stereoisomers of menthol, (-)-menthol (1R,2S,5R configuration) is uniquely responsible for the well-characterized cooling sensation via activation of the transient receptor potential melastatin 8 (TRPM8) ion channel [2]. Its enantiomer, (+)-menthol, is essentially devoid of cooling activity, while racemic (DL-)menthol exhibits approximately half the cooling intensity of (-)-menthol [3]. (-)-Menthol is defined in major pharmacopoeias (USP, EP, BP) with stringent purity and enantiomeric identity specifications, including a specific optical rotation of approximately -45° to -51° [4].

Why (-)-Menthol Cannot Be Interchanged: Critical Gaps in Enantiomeric Purity and Functional Efficacy


Substituting (-)-menthol with racemic (DL-)menthol or alternative stereoisomers directly compromises both sensory and pharmacological performance due to fundamental differences in target engagement. The cooling sensation and associated bioactivities (e.g., TRPM8-mediated analgesia) are exquisitely stereospecific . For instance, the (+)-enantiomer exhibits a cooling threshold that is at least an order of magnitude higher than (-)-menthol, and racemic mixtures dilute the effective concentration by approximately 50% [1]. Furthermore, pharmacopoeial standards explicitly differentiate levorotatory and racemic forms based on critical quality attributes like specific optical rotation and congealing range, which directly impact product consistency and regulatory compliance in pharmaceutical and food applications [2].

(-)-Menthol Comparative Evidence: Quantitative Differentiation vs. In-Class Analogs


Sensory Cooling Intensity: (-)-Menthol vs. (+)-Menthol and Racemic Menthol

(-)-Menthol elicits a significantly more intense and longer-lasting cooling sensation compared to its enantiomer and racemic mixture. Time-intensity sensory analysis demonstrates that at equivalent concentrations, (-)-menthol achieves a higher maximum intensity and longer total duration of cooling [1]. The cooling intensity of L-menthol is reported to be 40% higher than that of DL-menthol [2].

Sensory Science Flavor Chemistry Consumer Products

TRPM8 Receptor Activation: (-)-Menthol Potency in HEK293 Cells

(-)-Menthol activates the human TRPM8 receptor with an EC50 of 70 ± 8 μM in HEK293 cells expressing wild-type TRPM8 [1]. This is a key benchmark for evaluating novel cooling agents or TRPM8 modulators. For example, the high-affinity synthetic agonist WS-12 has an EC50 approximately 2000 times lower , highlighting the distinct pharmacological niche of (-)-menthol as a moderate-affinity natural agonist.

Molecular Pharmacology Ion Channels Drug Discovery

Enantiomeric Identity and Purity: Pharmacopoeial Specifications for Quality Control

The United States Pharmacopeia (USP) explicitly differentiates levorotatory (-)-menthol from racemic menthol based on specific optical rotation. The USP specification for l-Menthol is a specific rotation between +45° and -51°, whereas dl-Menthol is defined as having a specific rotation between -2° and +2°, indicating near optical inactivity [1][2]. This quantitative metric is essential for verifying enantiomeric purity and batch-to-batch consistency.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Local Anesthetic Activity: (-)-Menthol vs. (+)-Menthol In Vivo

Both (+)- and (-)-menthol exhibit local anesthetic activity, but this activity is highly structure-specific, differentiating them from related terpenes. In the rabbit conjunctival reflex test, both enantiomers demonstrated a dose-dependent increase in the number of stimuli required to provoke a reflex at concentrations of 30-100 μg/mL, while structurally similar compounds like thymol and (-)-menthone were completely ineffective .

Pharmacology Anesthesia Topical Formulations

Antimicrobial Activity: (-)-Menthol vs. Other Monoterpenes

(-)-Menthol exhibits moderate antimicrobial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL against planktonic bacteria, including methicillin-resistant strains (MRSA) [1]. Its potency is intermediate compared to other monoterpenes: it is less potent than thymol (MIC 0.250-0.375 mg/mL) but more potent than 1,8-cineole (MIC 4-8 mg/mL) [1].

Antimicrobial Microbiology Preservation

Cooling Threshold: (-)-Menthol vs. Racemic Menthol

The cooling threshold of (-)-menthol is exceptionally low, reported to be as low as 0.5 ppm, which is significantly lower than that of racemic (DL-)menthol [1]. This indicates that (-)-menthol can elicit a perceptible cooling sensation at much lower concentrations, a critical factor for formulation efficiency and cost-effectiveness.

Sensory Threshold Flavor Chemistry Formulation

(-)-Menthol: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Pharmaceutical Topical Analgesics and Counterirritants

Formulators developing OTC topical analgesics (e.g., creams, gels, patches) should select (-)-menthol to ensure both the desired cooling counterirritant effect and consistent pharmacopoeial quality. The USP specification for specific optical rotation (-45° to -51°) provides a verifiable quality benchmark, while its in vivo local anesthetic activity at 30-100 μg/mL supports its dual mechanism of action [1]. Substitution with racemic menthol would reduce cooling efficacy and may not meet monograph standards for labeled levorotatory products.

Oral Care and Confectionery Product Development

For products like chewing gum, toothpaste, and mouthwash, (-)-menthol is the gold standard for cooling. Its low sensory threshold (as low as 0.5 ppm) and 40% higher cooling intensity compared to DL-menthol allow for efficient formulation at lower concentrations, minimizing bitterness and cost [1]. Additionally, its demonstrated antimicrobial activity against S. aureus (MIC 1 mg/mL) provides a functional benefit beyond sensory perception in oral care applications [2].

TRPM8 Receptor Pharmacology and Screening

In drug discovery and pharmacological research focused on the TRPM8 channel (implicated in pain, thermoregulation, and cancer), (-)-menthol serves as an essential reference agonist. Its well-characterized EC50 of 70 ± 8 μM in HEK293 cells provides a reproducible benchmark for normalizing the potency of novel TRPM8 modulators [1]. This allows researchers to quantitatively compare the efficacy and potency of new chemical entities against a natural, moderate-affinity ligand.

Food and Beverage Flavoring with Regulatory Compliance

Food scientists formulating mint-flavored products require a consistent and authentic cooling profile. (-)-Menthol, derived from natural sources or synthesized to meet pharmacopoeial standards, guarantees the characteristic sensory experience associated with peppermint. The strict enantiomeric purity defined by USP (specific rotation -45° to -51°) ensures batch-to-batch consistency and regulatory compliance, distinguishing it from less-defined racemic mixtures [1].

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